Cas no 211682-15-4 ((R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid)

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid is a chiral Fmoc-protected amino acid derivative widely used in peptide synthesis. Its key advantages include high purity and stereochemical integrity, ensuring reliable incorporation into peptide chains with minimal racemization. The Fmoc group provides orthogonal protection, allowing selective deprotection under mild basic conditions while preserving acid-labile side chains. The methyl substitution at the α-carbon enhances steric control, improving peptide stability and conformational specificity. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) for constructing structurally complex or modified peptides. Its consistent performance and compatibility with standard coupling reagents make it a preferred choice for research and pharmaceutical applications.
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid structure
211682-15-4 structure
商品名:(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
CAS番号:211682-15-4
MF:C19H19NO4
メガワット:325.3585
MDL:MFCD04040043
CID:253148
PubChem ID:57648498

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 化学的及び物理的性質

名前と識別子

    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
    • Fmoc-R-3-Aminoisobutyric acid
    • Fmoc-(R)-3-Amino-2-methylpropanoic acid
    • FMoc-aMino-3-(R)-2-Methylpropionic acid
    • Fmoc-R-AMPA-OH
    • Fmoc-S-AMBA-OH
    • Propanoicacid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-
    • (R)-3-(FMoc-aMino)-2-Methylpropionic acid
    • AmbotzFAA1761
    • (R)-Fmoc-β2-Homoala-OH
    • (R)-3-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-2-METHYL-PROPIONIC ACID
    • (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
    • (R)-Fmoc-
    • A2-Homoala-OH
    • (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
    • (R)-FMOC-BETA2-HOMOALANINE
    • A879221
    • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoicacid
    • 211682-15-4
    • SCHEMBL3740743
    • GS-0810
    • F15176
    • EN300-7226149
    • AKOS007930823
    • (R)-3-(Fmoc-amino)-2-methylpropanoic Acid
    • CS-W009869
    • (R)-N-(9-FLUORENYLMETHYLOXYCARBONYL)-3-AMINO-2-METHYL PROPIONIC ACID
    • MFCD04040043
    • (R)-3-(Fmoc-amino)-2-methylpropionic acid, >=95.0% (HPLC)
    • DTXSID30583533
    • AKOS015948773
    • Fmoc-(R)-3-Amino-2-methylpropanoicacid
    • (2R)-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-2-METHYLPROPANOIC ACID
    • DS-018959
    • (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
    • MDL: MFCD04040043
    • インチ: 1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)/t12-/m1/s1
    • InChIKey: BMUDOYSTGJHGNI-GFCCVEGCSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])[C@]([H])(C(=O)O[H])C([H])([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 325.13100
  • どういたいしつりょう: 325.13140809g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 444
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • PSA: 75.63000
  • LogP: 3.63670
  • 光学活性: [α]/D -10.5±1°, c = 1 in DMF

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 福カードFコード:3-10
  • ちょぞうじょうけん:2-8°C

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R024536-250mg
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
211682-15-4 97%
250mg
¥356 2024-05-25
abcr
AB176020-1 g
(R)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-2-methyl propionic acid; .
211682-15-4
1g
€842.00 2023-05-07
TRC
R113770-50mg
(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid
211682-15-4
50mg
$ 180.00 2022-06-03
Fluorochem
224479-1g
R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 95%
1g
£577.00 2022-02-28
ChemScence
CS-W009869-100mg
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 ≥97.0%
100mg
$72.0 2022-04-27
Chemenu
CM192129-250mg
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 95%
250mg
$*** 2023-03-30
Enamine
EN300-7226149-0.5g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
211682-15-4 95%
0.5g
$308.0 2023-05-29
ChemScence
CS-W009869-1g
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
211682-15-4 ≥97.0%
1g
$398.0 2022-04-27
Enamine
EN300-7226149-10.0g
(2R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoic acid
211682-15-4 95%
10g
$2882.0 2023-05-29
SHENG KE LU SI SHENG WU JI SHU
sc-294978-1 g
Fmoc-R-AMPA-OH,
211682-15-4
1g
¥9,025.00 2023-07-11

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid 関連文献

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acidに関する追加情報

The Compound CAS No. 211682-15-4: (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic Acid

(R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid, commonly referred to by its CAS number 211682-15-4, is a highly specialized organic compound with significant applications in the fields of chemistry and biotechnology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chiral center at the R configuration, and a methyl substituent. The combination of these structural elements makes it a valuable tool in peptide synthesis, drug discovery, and other advanced chemical processes.

The Fmoc group, as highlighted in the compound's name, plays a crucial role in its functionality. This group is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc moiety is particularly advantageous due to its stability under basic conditions and its ability to be selectively removed under acidic conditions. Recent advancements in peptide synthesis have further enhanced the utility of this compound, enabling more efficient and precise construction of complex polypeptides and proteins.

Recent studies have focused on the stereochemical properties of (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid. Researchers have explored its enantioselective synthesis methods, which are critical for producing high-purity enantiomers required in pharmaceutical applications. For instance, asymmetric induction techniques using chiral catalysts have been employed to achieve excellent enantioselectivity in the synthesis of this compound. These methods not only improve yield but also reduce the environmental footprint of chemical processes.

In addition to its role in peptide synthesis, this compound has found applications in the development of novel therapeutic agents. Its methyl substituent contributes to the molecule's hydrophobicity, which is advantageous in drug design for improving bioavailability and targeting specific biological pathways. Recent research has demonstrated its potential as a building block for creating bioactive molecules with anti-inflammatory and anticancer properties.

The synthesis of CAS No. 211682-15-4 involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the Fmoc group through nucleophilic acyl substitution and the subsequent incorporation of the chiral center via stereoselective reactions. Innovations in catalytic asymmetric synthesis have significantly streamlined these processes, making large-scale production more feasible.

From an environmental standpoint, there has been growing interest in developing sustainable methods for synthesizing this compound. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, are being integrated into its production processes. These efforts align with global initiatives to reduce chemical waste and minimize ecological impact.

In conclusion, (R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-propionic acid (CAS No. 211682-15-4) stands out as a versatile and indispensable compound in modern chemistry. Its unique structure, combined with advancements in synthetic methodologies and applications across diverse fields, underscores its importance in both academic research and industrial settings. As research continues to evolve, this compound is expected to play an even greater role in driving innovation and discovery.

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